2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide
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Overview
Description
“2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide” is a chemical compound with the CAS Number: 57243-81-9 . It has a molecular weight of 246.33 and its linear formula is C13 H14 N2 O S .
Molecular Structure Analysis
The molecular structure of “2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide” is represented by the linear formula C13 H14 N2 O S . For a more detailed structural analysis, you may refer to resources like ChemSpider or PubChem .Physical And Chemical Properties Analysis
“2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide” is a solid at room temperature . It has a molecular weight of 246.33 . For more detailed physical and chemical properties, you may refer to resources like PubChem .Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds derived from thiophene carboxamide show significant antimicrobial activity. For example, a study on the synthesis and antimicrobial activity of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides revealed that these compounds exhibit more activity than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa. One compound in particular showed higher activity than streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).
Synthesis and Characterization of Organosoluble Polymers
Research into the synthesis and properties of semifluorinated organo-soluble aromatic polyamides, which include thiophene units, suggests applications in materials science. These polymers, synthesized from various semifluorinated aromatic diamines and thiophene, were found to be soluble in several organic solvents and exhibited high thermal stability and mechanical strength (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).
Antinociceptive Activity
Another area of application is in the study of pain relief, where N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides were synthesized and tested for their antinociceptive (pain-relieving) activity. This research demonstrates the potential of thiophene carboxamide derivatives in developing new pain management drugs (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Safety And Hazards
properties
IUPAC Name |
2-amino-5-benzyl-4-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8-10(7-9-5-3-2-4-6-9)17-13(15)11(8)12(14)16/h2-6H,7,15H2,1H3,(H2,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRNCQRVCHVFGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)N)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352268 |
Source
|
Record name | 2-amino-5-benzyl-4-methyl-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-benzyl-4-methyl-3-thiophenecarboxamide | |
CAS RN |
57243-81-9 |
Source
|
Record name | 2-amino-5-benzyl-4-methyl-3-thiophenecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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